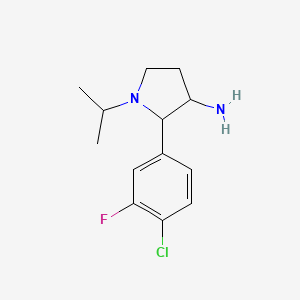![molecular formula C8H15N3O2S B1426927 1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine CAS No. 1342187-68-1](/img/structure/B1426927.png)
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
“1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1342187-68-1. It has a molecular weight of 217.29 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H15N3O2S . The InChI code for this compound is 1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
1. Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of 1H-pyrazole possess significant analgesic and anti-inflammatory properties. For example, 3,5-diphenyl-1H-pyrazole derivatives demonstrate remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, along with moderate anti-inflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).
2. Antimicrobial Activity
Pyrazole derivatives have shown potential in antimicrobial applications. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study found that various pyrazoline and pyrazole derivatives, including 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, exhibited antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013).
3. Antitumor Properties
Some pyrazole derivatives have shown promising results in antitumor applications. A study conducted on pyrazole derivatives revealed their effectiveness against breast cancer and microbial infections. This underscores the potential of these compounds in developing new antitumor pharmacophores (Titi et al., 2020).
4. Corrosion Inhibition
Pyrazole compounds have been studied for their utility as corrosion inhibitors. Research indicates that certain pyrazole derivatives effectively reduce the corrosion rate of steel in hydrochloric acid, demonstrating their potential in industrial applications (Herrag et al., 2007).
5. Catalysts in Polymerization
Pyrazole derivatives have been explored as catalysts in the polymerization of CO2 and cyclohexene oxide. This application is significant in creating environmentally friendly polymers and highlights the versatility of these compounds in chemical synthesis (Matiwane et al., 2020).
Propiedades
IUPAC Name |
1-(2-ethylsulfonylethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUCBIYNFMGSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



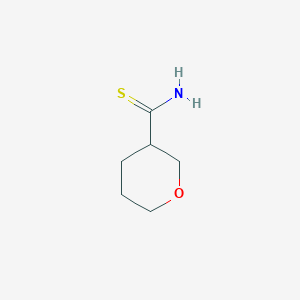
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)

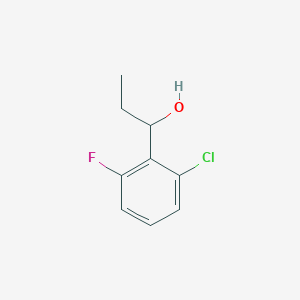
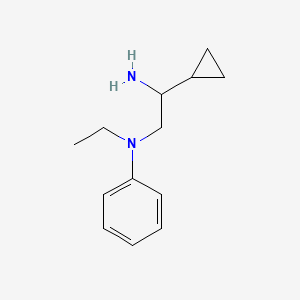
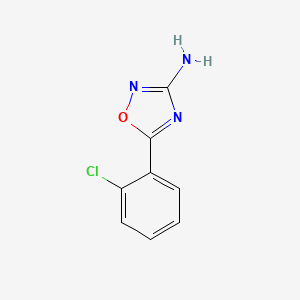
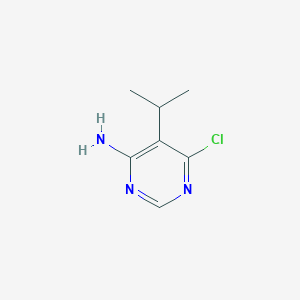

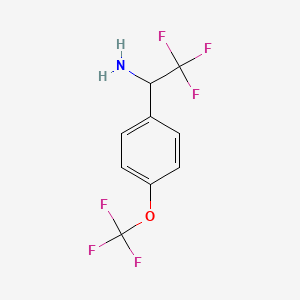
![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

